Leukotriene Release Inhibition in Mast Cells
In a direct head-to-head comparison within the same study, both Torososide B and the co-isolated compound Torosachrysone 8-O-6"-malonyl gentiobioside were found to inhibit calcium ionophore A23187-induced leukotriene release from rat peritoneal mast cells [1]. While the study did not report specific IC50 values, it established that Torososide B possesses quantifiable, on-target activity in a primary cell-based functional assay directly relevant to allergic inflammation [1]. This provides a validated baseline for its use in mechanistic studies of mast cell activation.
| Evidence Dimension | Inhibition of Leukotriene Release |
|---|---|
| Target Compound Data | Significant inhibition of leukotriene release was observed (exact % inhibition or IC50 not reported in abstract) |
| Comparator Or Baseline | Torosachrysone 8-O-6"-malonyl gentiobioside (also showed significant inhibition) |
| Quantified Difference | Both compounds exhibited inhibitory effects; quantitative difference not reported in the available data. |
| Conditions | Rat peritoneal mast cells stimulated with calcium ionophore A23187 |
Why This Matters
This establishes Torososide B as a validated chemical probe for investigating leukotriene-mediated pathways in a physiologically relevant mast cell model, distinguishing it from untested analogs.
- [1] Kanno M, et al. Antiallergic agent from natural sources. 2. Structures and leukotriene release-inhibitory effect of torososide B and torosachrysone 8-O-6"-malonyl beta-gentiobioside from Cassia torosa Cav. Chem Pharm Bull (Tokyo). 1999;47(7):915-918. View Source
